molecular formula C18H20N6OS B2936847 N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1797592-33-6

N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2936847
CAS No.: 1797592-33-6
M. Wt: 368.46
InChI Key: CBNGINAWNHNOTG-UHFFFAOYSA-N
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Description

N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core linked via a carboxamide group to a piperidin-4-ylmethyl moiety substituted with a 6-methylpyridazin-3-yl group. The benzo[c][1,2,5]thiadiazole (benzothiadiazole) system is a bicyclic aromatic heterocycle with sulfur and nitrogen atoms, known for its electron-deficient properties and applications in medicinal chemistry, particularly in kinase inhibition and antimicrobial agents .

Properties

IUPAC Name

N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6OS/c1-12-2-5-17(21-20-12)24-8-6-13(7-9-24)11-19-18(25)14-3-4-15-16(10-14)23-26-22-15/h2-5,10,13H,6-9,11H2,1H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBNGINAWNHNOTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCC(CC2)CNC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activity. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and related case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula: C24H26N4O
  • Molecular Weight: 386.499 g/mol
  • CAS Number: 1797574-43-6

The structure includes a piperidine ring linked to a methylpyridazine and a benzo[c][1,2,5]thiadiazole moiety, which are known for their diverse biological activities.

Pharmacokinetics

Current literature does not provide extensive pharmacokinetic data specific to this compound. However, compounds with similar structural features have shown promising stability and bioavailability profiles in preliminary studies.

Case Studies and Related Research

Several studies on related compounds provide insights into the potential applications of this compound:

  • Antitumor Activity : Research on pyrazole derivatives has indicated significant antitumor effects against various cancer cell lines. These findings suggest that similar heterocyclic compounds may exhibit cytotoxic properties that warrant further investigation .
  • Enzyme Inhibition : A study highlighted the inhibitory effects of benzothiadiazole derivatives on monoamine oxidase (MAO), suggesting that this compound might also interact with MAO or similar enzymes .
  • Neuropharmacology : The potential for this compound to act as a selective antagonist at opioid receptors has been explored in other research contexts, indicating its relevance in treating mood disorders and pain management .

Summary of Biological Activities

Activity TypeRelated Findings
AntitumorSimilar compounds exhibit cytotoxic effects against cancer cell lines
Enzyme InhibitionPotential inhibition of MAO and other key enzymes
NeuropharmacologyPossible interactions with neurotransmitter systems

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Benzothiadiazole Cores

  • N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide (CAS 2034563-25-0): This analogue replaces the 6-methylpyridazin-3-yl-piperidine group with a pyridin-3-yl-triazole system. Its molecular weight (337.4 g/mol) is lower than the target compound, suggesting differences in pharmacokinetics .
  • N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide (CAS 1226449-27-9): The oxadiazole ring and 4-methoxyphenoxy substituent introduce distinct electronic and steric effects.

Thiazole/Imidazothiazole Analogues

  • Dasatinib (BMS-354825) :
    A thiazole-carboxamide kinase inhibitor with a pyrimidine-piperazine substituent. Unlike the target compound’s benzothiadiazole core, Dasatinib’s thiazole ring contributes to its potent BCR-ABL inhibition. The hydroxyethylpiperazine group enhances solubility, a feature absent in the target compound .

  • N-(3-Fluoro-4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)benzyl)-2,6-dimethylimidazo[2,1-b]thiazole-5-carboxamide (ND-11543) :
    This imidazothiazole derivative, synthesized via EDC-mediated coupling, demonstrates anti-tuberculosis activity. The trifluoromethylpyridyl group may improve membrane permeability compared to the target compound’s pyridazine moiety .

Piperidine-Containing Analogues

  • Fentanyl Derivatives (e.g., 4’-Methyl acetyl fentanyl) :
    While structurally distinct (opioid receptor agonists), these compounds share the N-(piperidin-4-yl)methyl scaffold. The absence of a benzothiadiazole core in fentanyls underscores the pharmacological versatility of piperidine-based structures .

  • Goxalapladib (CAS 412950-27-7) :
    A naphthyridine-piperidine acetamide with a trifluoromethylbiphenyl group, developed for atherosclerosis. The extended aromatic system contrasts with the compact benzothiadiazole core of the target compound .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Reference
N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide Benzothiadiazole 6-Methylpyridazin-3-yl-piperidine Not reported
N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide Benzothiadiazole Pyridin-3-yl-triazole Not reported
Dasatinib (BMS-354825) Thiazole Pyrimidine-piperazine BCR-ABL kinase inhibition
ND-11543 Imidazothiazole Trifluoromethylpyridyl-piperazine Anti-tuberculosis
4’-Methyl acetyl fentanyl Piperidine Phenethyl-acetamide Opioid receptor agonism

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